molecular formula C13H12ClNO3S B4843373 ETHYL 2-[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)FORMAMIDO]ACETATE

ETHYL 2-[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)FORMAMIDO]ACETATE

Cat. No.: B4843373
M. Wt: 297.76 g/mol
InChI Key: DKLAGMCUHHUBRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)FORMAMIDO]ACETATE is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)FORMAMIDO]ACETATE typically involves the reaction of 3-chloro-1-benzothiophene with ethyl 2-aminoacetate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for better control over reaction parameters and can lead to more efficient production processes. The use of advanced purification techniques, such as chromatography, ensures the isolation of the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)FORMAMIDO]ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of the corresponding thiol or thioether derivatives.

    Substitution: The chloro group in the benzothiophene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

ETHYL 2-[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)FORMAMIDO]ACETATE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ETHYL 2-[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)FORMAMIDO]ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-[(3-BROMO-1-BENZOTHIOPHEN-2-YL)FORMAMIDO]ACETATE
  • ETHYL 2-[(3-METHYL-1-BENZOTHIOPHEN-2-YL)FORMAMIDO]ACETATE
  • ETHYL 2-[(3-FLUORO-1-BENZOTHIOPHEN-2-YL)FORMAMIDO]ACETATE

Uniqueness

ETHYL 2-[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)FORMAMIDO]ACETATE is unique due to the presence of the chloro group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for the development of new pharmaceuticals and materials.

Properties

IUPAC Name

ethyl 2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO3S/c1-2-18-10(16)7-15-13(17)12-11(14)8-5-3-4-6-9(8)19-12/h3-6H,2,7H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKLAGMCUHHUBRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1=C(C2=CC=CC=C2S1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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